

Isomerism and stereochemistry of 2,6-dimethyl-2,6-octadiene

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Compound of Interest

Compound Name: 2,6-Octadiene, 2,6-dimethyl-

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An In-Depth Technical Guide to the Isomerism and Stereochemistry of 2,6-Dimethyl-2,6-octadiene

Executive Summary

This technical guide provides a comprehensive analysis of the isomerism and stereochemistry of 2,6-dimethyl-2,6-octadiene, an acyclic monoterpene. The document elucidates the structural features that govern its stereoisomeric forms, focusing on geometric isomerism, and confirms the molecule's achiral nature. Detailed physicochemical and spectroscopic data for the identified isomers are presented in tabular format for clarity and comparative analysis. Furthermore, this guide outlines established experimental protocols for the separation and characterization of these isomers, including chromatographic and spectroscopic techniques. To provide broader context for researchers in drug development, the biosynthetic relationship of such monoterpenes to complex natural products is illustrated through the artemisinin pathway. All logical and experimental workflows are visualized using standards-compliant diagrams.

Introduction

2,6-dimethyl-2,6-octadiene is an unsaturated hydrocarbon with the molecular formula $C_{10}H_{18}$ and a molecular weight of approximately 138.25 g/mol.^{[1][2]} As a member of the acyclic monoterpene class, its structural framework is a precursor or analogue to numerous compounds found in nature.^{[2][3]} Understanding the precise three-dimensional arrangement of its atoms is critical, as stereoisomerism can significantly influence a molecule's physical

properties, reactivity, and biological activity. This guide will systematically dissect the stereochemical possibilities for 2,6-dimethyl-2,6-octadiene, focusing on the presence of geometric isomers and the absence of chirality.

Structural Analysis and Stereochemistry

The systematic IUPAC name for this compound is 2,6-dimethyl-2,6-octadiene. Its structure consists of an eight-carbon chain with two double bonds, located at the second and sixth positions, and two methyl group substituents, also at the second and sixth positions.

Geometric (E/Z) Isomerism

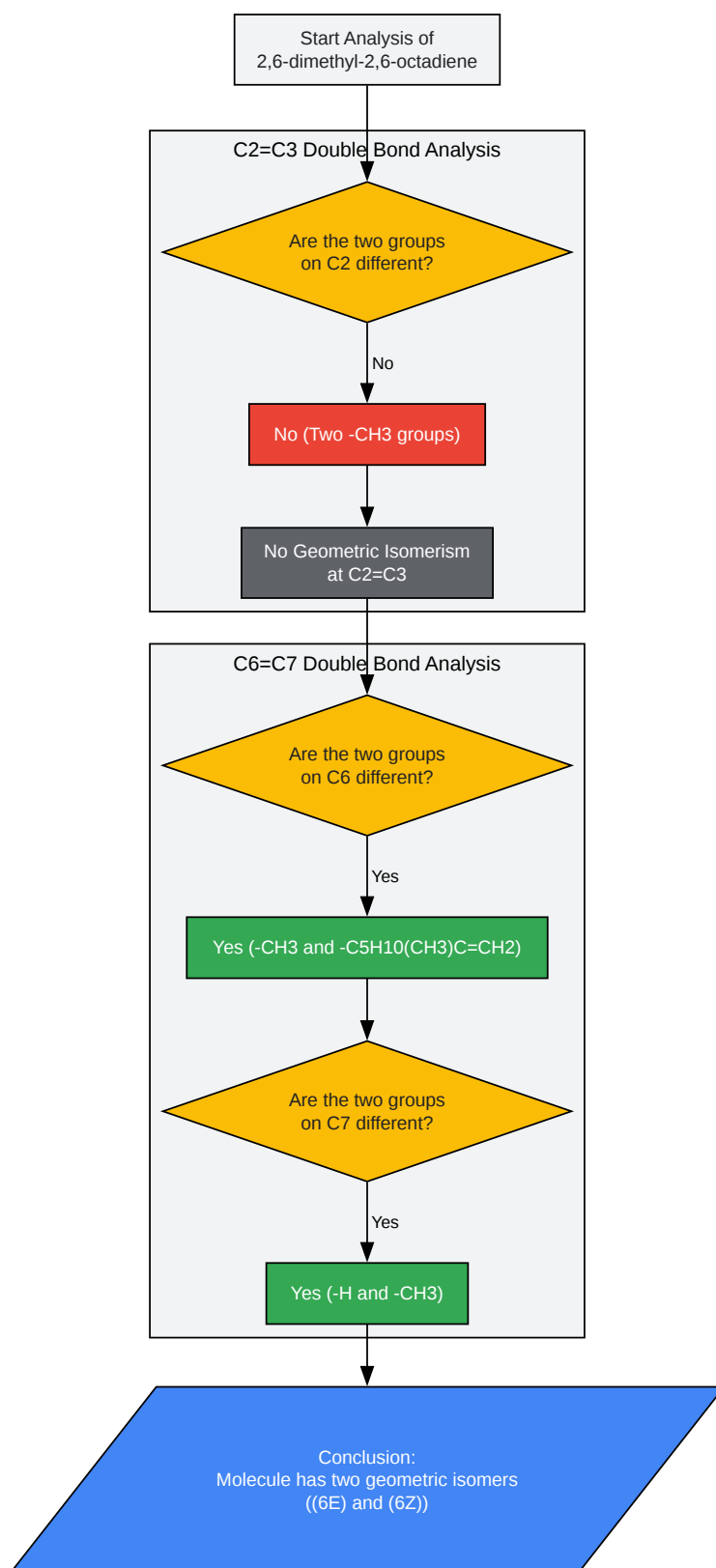
Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from restricted rotation around a double bond where each carbon of the double bond is attached to two different groups.^{[4][5]}

- Analysis of the C2=C3 Double Bond: At the C2 position, the carbon atom is bonded to a methyl group (the C1 carbon) and a second methyl group (the substituent). Since the two groups attached to C2 are identical, there is no possibility for geometric isomerism around the C2=C3 double bond.^[6]
- Analysis of the C6=C7 Double Bond:
 - The C6 carbon is attached to a methyl substituent and the C5-C4-C3-C2-C1 alkyl chain. These two groups are different.
 - The C7 carbon is attached to a hydrogen atom and a methyl group (the C8 carbon). These two groups are also different.

Since both carbons (C6 and C7) of the double bond are attached to two different groups, geometric isomerism is possible. This gives rise to two distinct stereoisomers:

- (6E)-2,6-dimethyl-2,6-octadiene (often referred to as the trans isomer)
- (6Z)-2,6-dimethyl-2,6-octadiene (often referred to as the cis isomer)

The logical workflow for determining the stereoisomerism of this molecule is depicted below.



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Caption: Logical workflow for the stereoisomeric analysis of 2,6-dimethyl-2,6-octadiene.

Chirality Analysis

A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of one or more chiral centers.^[7] A chiral center is a tetrahedral atom, usually carbon, bonded to four different substituent groups.^[8]

A systematic evaluation of each carbon atom in 2,6-dimethyl-2,6-octadiene reveals:

- **sp² Hybridized Carbons (C2, C3, C6, C7):** These atoms are part of double bonds and are trigonal planar, not tetrahedral. They cannot be chiral centers.
- **sp³ Hybridized Carbons (C1, C4, C5, C8, and methyl substituents):** These atoms are all part of methyl (-CH₃) or methylene (-CH₂) groups. They are bonded to at least two identical hydrogen atoms and therefore do not have four different substituents.

As there are no chiral centers in the molecule, 2,6-dimethyl-2,6-octadiene is achiral. It does not have enantiomers and will not exhibit optical activity.

Physicochemical and Spectroscopic Data

The properties of the geometric isomers of 2,6-dimethyl-2,6-octadiene are distinct. The following tables summarize key identification and physicochemical data available from public databases.

Table 1: General and Isomer-Specific Identification Data

Property	(6E)-2,6-dimethyl-2,6-octadiene (trans)	(6Z)-2,6-dimethyl-2,6-octadiene (cis)
Molecular Formula	C ₁₀ H ₁₈	C ₁₀ H ₁₈
Molecular Weight	138.25 g/mol ^[9]	138.25 g/mol ^[2]
CAS Number	2609-23-6 ^[9]	2492-22-0 ^[2]
Synonyms	trans-2,6-Dimethyl-2,6-octadiene	cis-2,6-Dimethyl-2,6-octadiene
PubChem CID	5365898 ^[3]	5352478 ^[10]

Table 2: Available Spectroscopic and Physical Data

Data Type	(6E)-2,6-dimethyl-2,6-octadiene (trans)	(6Z)-2,6-dimethyl-2,6-octadiene (cis)
Mass Spectrometry	Data available via NIST WebBook[11]	Data available via NIST WebBook[12]
IR Spectrum	Data available via NIST WebBook[13]	Data available via SpectraBase[2]
¹ H NMR Spectrum	Not directly available in searches	Data available via SpectraBase (Varian A-60D)[2]
Kovats Retention Index	Not found	978.4 (Semi-standard non-polar)[2]

Experimental Protocols

The separation and identification of the (6E) and (6Z) isomers of 2,6-dimethyl-2,6-octadiene require standard analytical chemistry techniques.

Synthesis

While this molecule may be present in some natural sources[[3](#)], a common laboratory synthesis approach for creating specific alkene isomers involves the Wittig reaction. To synthesize the (6E) or (6Z) isomer, one could react an appropriate phosphonium ylide with a ketone, such as reacting the ylide derived from 1-bromopropane with 5-methyl-5-hepten-2-one. The choice of solvent and ylide type (stabilized vs. non-stabilized) can influence the stereochemical outcome (E vs. Z selectivity).

Isomer Separation

A mixture of the (6E) and (6Z) isomers can be separated using high-resolution chromatography.

- Protocol 1: Gas Chromatography (GC)
 - Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

- Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
- Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
- Injector: Split/splitless injector at 250°C.
- Detector: Flame Ionization Detector (FID) at 280°C or a Mass Spectrometer (MS) for identification. The isomers should exhibit different retention times, with the more volatile isomer typically eluting first.
- Protocol 2: High-Performance Liquid Chromatography (HPLC)
 - Based on methods for similar compounds, a reverse-phase separation is effective.[\[14\]](#)[\[15\]](#)
 - Column: Newcrom R1 or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition could be 70:30 (Acetonitrile:Water). For mass spectrometry detection, 0.1% formic acid should be added to the mobile phase.[\[14\]](#)
 - Flow Rate: 1.0 mL/min.
 - Detector: UV detector at a low wavelength (e.g., 210 nm) or a Mass Spectrometer (MS).

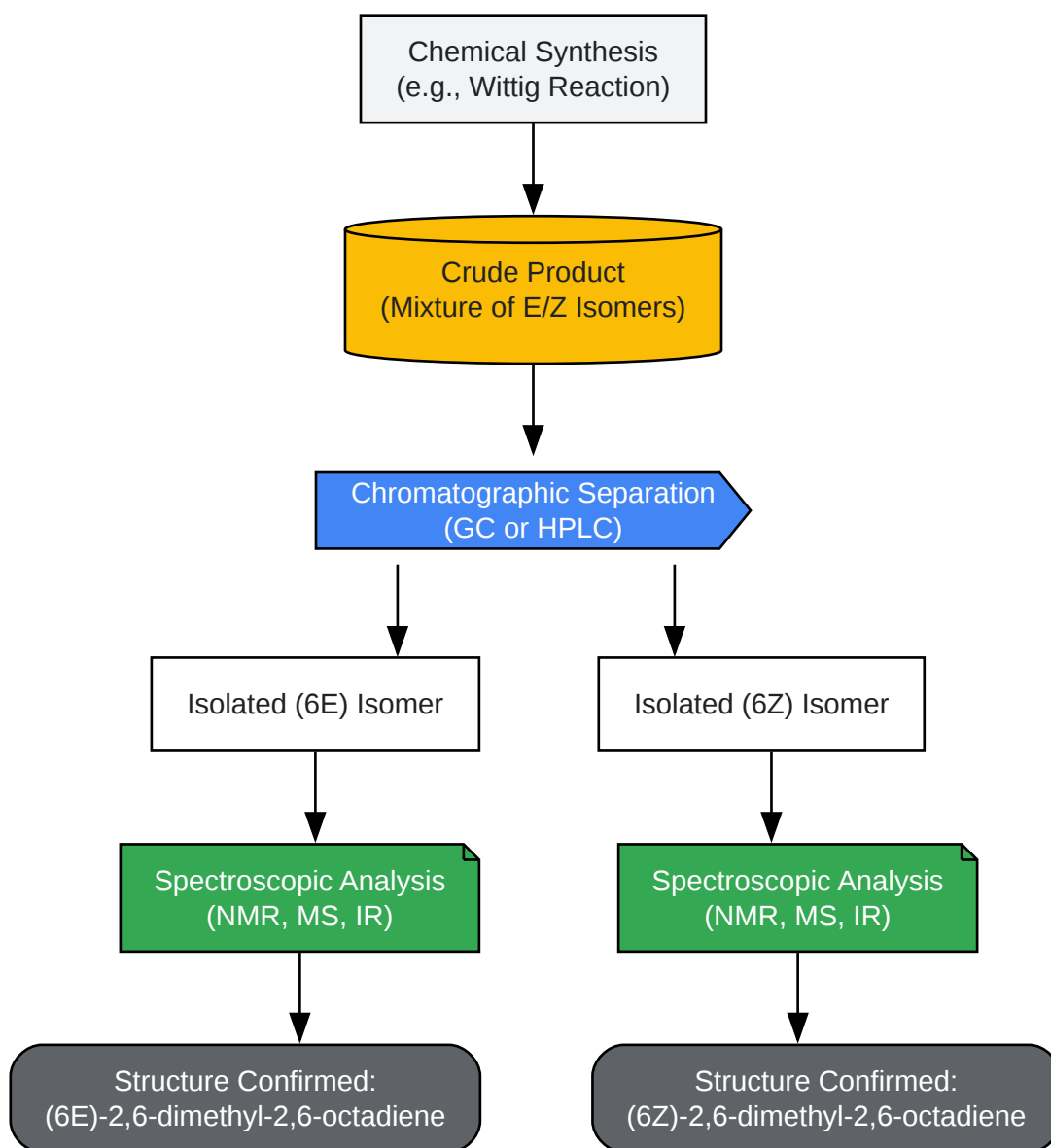
Spectroscopic Identification

Once separated, the identity of each isomer can be confirmed.

- Mass Spectrometry (MS): Both isomers will show the same molecular ion peak ($m/z = 138$) and similar fragmentation patterns, confirming the chemical formula and backbone structure. [\[11\]](#)[\[16\]](#)
- Infrared (IR) Spectroscopy: The key difference may appear in the C-H out-of-plane bending region. Trans (E) double bonds typically show a strong absorption band around 960-980 cm^{-1} , while cis (Z) double bonds show a broader absorption around 675-730 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are definitive. The chemical shifts of the vinylic protons and carbons, as well as the allylic protons, will differ

between the E and Z isomers. The coupling constants (J-values) between the vinylic protons on C6 and C7 can also help distinguish the isomers.

The general workflow for obtaining and verifying the isomers is shown below.



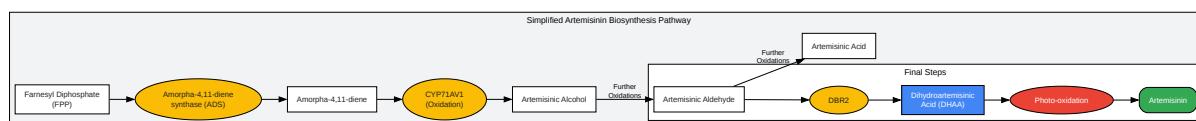
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Caption: General experimental workflow for the synthesis, separation, and identification of isomers.

Biosynthetic Context and Related Compounds

Acyclic monoterpenoids like 2,6-dimethyl-2,6-octadiene are structurally related to key intermediates in the biosynthesis of many complex and medicinally important natural products. For professionals in drug development, understanding these connections is valuable. The terpenoid biosynthesis pathway generates a vast array of compounds from simple five-carbon precursors (IPP and DMAPP).[17]

A prominent example is the biosynthesis of artemisinin, a potent antimalarial drug.[18] This pathway begins with the cyclization of farnesyl diphosphate (FPP), a 15-carbon isoprenoid, to form amorpha-4,11-diene.[19] This core structure then undergoes a series of enzymatic oxidations and rearrangements to produce artemisinin.[17][20] This illustrates how simple, often acyclic, terpene structures are the building blocks for molecules with complex stereochemistry and significant biological activity.



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Caption: Simplified biosynthetic pathway of artemisinin from the precursor FPP.

Conclusion

2,6-dimethyl-2,6-octadiene is an achiral molecule that exists as a pair of geometric stereoisomers: (6E) and (6Z). The isomerism is dictated solely by the substitution pattern around the C6=C7 double bond. These isomers possess distinct physical properties and can be effectively separated by standard chromatographic techniques like GC and HPLC, and their individual structures can be unequivocally confirmed by spectroscopic methods, particularly NMR. While a simple molecule, its structural motifs are representative of the vast class of

terpenoids, which are the biosynthetic precursors to many vital, stereochemically complex pharmaceuticals.

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